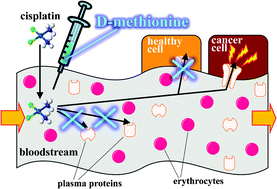Chemoprotection by d-methionine against cisplatin-induced side-effects: insight from in vitro studies using human plasma†
Metallomics Pub Date: 2013-11-19 DOI: 10.1039/C3MT00238A
Abstract
Animal studies have shown that the nephrotoxicity and ototoxicity of the anti-cancer drug cisplatin (CP) can be ameliorated by the co-administration with D-methionine. The molecular mechanisms of this activity, however, are not well understood. Since CP is intravenously administered, the underlying chemistry may involve the interaction of CP-derived Pt-species with D-methionine in the bloodstream. Our previous studies have shown that the chemoprotective agents N-acetyl-L-cysteine and sodium thiosulfate modulate the metabolism of CP in human plasma in vitro, albeit in a different manner. Using a metallomics approach, we show that the incubation of human plasma with D-methionine and CP (molar ratio of 20 : 1) leads to the formation of a Pt–D-methionine complex independent of the order of addition. These results were corroborated by analogous experiments that were carried out using PBS-buffer instead of plasma. In addition, CP and D-methionine were added simultaneously to PBS-buffer and samples were analyzed at certain time intervals by the same metallomics method and LC-ESI-MS over a ∼21 h time period. Whereas the intermediate [Pt(NH3)Cl(D-methionine)]+ species was detected between 1–4 h, only the terminal [Pt(D-methionine)2]+ complex was present 21 h later. Combined, these studies demonstrate that in plasma and at the 20 : 1 D-methionine : CP molar ratio, an early CP hydrolysis product reacts with D-methionine to form a 1 : 1 complex that is followed by the formation of a 2 : 1 compound at a later time point. The formation of these Pt–D-methionine species may therefore play an important role in the processes by which D-methionine protects mammalian organisms against CP-induced toxicities.

Recommended Literature
- [1] Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicola
- [2] Bulk vs. surface flame retardancy of fully bio-based polyamide 10,10†
- [3] Blue upconversion emission of Cu2+ ions sensitized by Yb3+-trimers in CaF2
- [4] Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†
- [5] Balanced work function as a driver for facile hydrogen evolution reaction – comprehension and experimental assessment of interfacial catalytic descriptor†
- [6] Brønsted acid-promoted C–F bond activation in [P,S]-ligated neutral and anionic perfluoronickelacyclopentanes†
- [7] Atomic-layer-deposited AZO outperforms ITO in high-efficiency polymer solar cells†
- [8] Ca2+-doped ultrathin cobalt hydroxyl oxides derived from coordination polymers as efficient electrocatalysts for the oxidation of water†
- [9] Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡
- [10] CeO2−x quantum dots with massive oxygen vacancies as efficient catalysts for the synthesis of dimethyl carbonate†‡
Journal Name:Metallomics
research_products
-
CAS no.: 750585-88-7









